REACTION_CXSMILES
|
[H][H].[F:3][C:4]1[CH:5]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O>[Pd].O1CCCC1>[NH2:10][C:9]1[CH:8]=[CH:7][C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:5][C:4]=1[F:3]
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Name
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1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole
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Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])N1N=CN=C1
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Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrating the mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining oily residue was purified by column chromatography (solvent: 98:2 dichloromethane:methanol; silica gel)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1N=CN=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |